

Entdeckung und Synthese von Ribocil B: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ribocil B*

Cat. No.: *B560550*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Ribocil B ist ein potenter und selektiver synthetischer Inhibitor des Flavinmononukleotid (FMN)-Riboschalters in Bakterien. Seine Entdeckung markiert einen wichtigen Meilenstein in der Identifizierung von niedermolekularen Wirkstoffen, die auf nicht-kodierende RNA-Strukturen abzielen, und eröffnet neue Wege für die Entwicklung von Antibiotika. Dieses Dokument bietet einen detaillierten technischen Überblick über die Entdeckung, den Wirkmechanismus, die Synthese, quantitative Aktivitätsdaten und die wichtigsten experimentellen Protokolle, die bei der Charakterisierung von **Ribocil B** verwendet wurden.

Entdeckung von Ribocil B

Die Entdeckung von **Ribocil B** war das Ergebnis eines gezielten phänotypischen Screenings zur Identifizierung von Inhibitoren des Riboflavin-Biosynthesewegs in *Escherichia coli*.^{[1][2][3]}

Phänotypisches Screening: Ein Screening einer Bibliothek von 57.000 synthetischen niedermolekularen Verbindungen wurde durchgeführt, um Substanzen zu identifizieren, deren antibakterielle Aktivität durch die Supplementierung mit Riboflavin aufgehoben wird.^{[1][3]} Aus diesem Screening ging eine einzige Verbindung hervor, die später als "Ribocil" bezeichnet wurde.^[1]

Identifizierung des aktiven Enantiomers: Die anfänglich identifizierte Ribocil-Verbindung war ein razemisches Gemisch.[1][2] Durch die Auftrennung der Enantiomere wurden Ribocil A (das R-Enantiomer) und **Ribocil B** (das S-Enantiomer) isoliert.[1][2] Nachfolgende Tests zeigten, dass **Ribocil B** fast die gesamte wachstumshemmende und die Hemmung der Riboflavin-Synthese betreffende Aktivität ausmachte.[1]

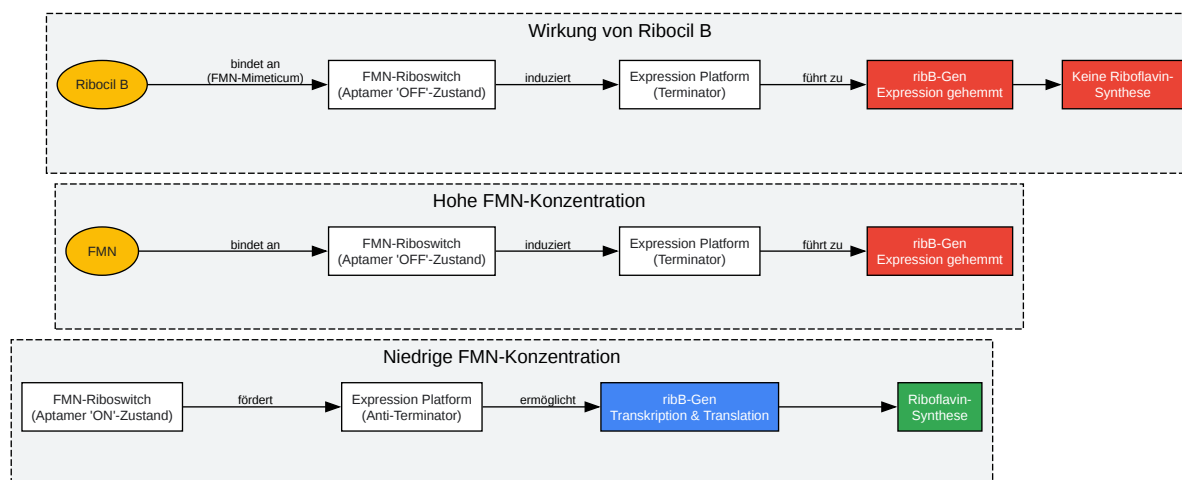
Zielidentifizierung: Um den molekularen Wirkmechanismus von Ribocil aufzuklären, wurden resistente Mutanten von E. coli isoliert und deren Genome sequenziert.[3]

Bemerkenswerterweise fanden sich alle für die Resistenz verantwortlichen Mutationen nicht in den kodierenden Bereichen der Riboflavin-Biosynthesegene, sondern im FMN-Riboswitch, der sich 5' des ribB-Gens befindet.[1][3] Dies deutete stark darauf hin, dass der FMN-Riboswitch das direkte Ziel von Ribocil ist.[1]

Wirkmechanismus

Ribocil B fungiert als synthetisches Mimeticum des natürlichen Liganden des FMN-Riboschalters, des Flavinmononukleotids (FMN).[1][2][3] Obwohl es strukturell von FMN verschieden ist, bindet es hochselektiv an die Aptamer-Domäne des FMN-Riboschalters.[1][3] Diese Bindung induziert eine Konformationsänderung in der RNA-Struktur, die zur Bildung einer Terminator-Struktur führt. Dies wiederum unterdrückt die Expression des nachgeschalteten ribB-Gens, das für ein Schlüsselenzym in der Riboflavin-Biosynthese kodiert.[1][2] Die daraus resultierende Verarmung an zellulärem Riboflavin, FMN und Flavin-Adenin-Dinukleotid (FAD) hemmt das Bakterienwachstum.[1]

Signalweg des FMN-Riboschalters



[Click to download full resolution via product page](#)

Signalweg des FMN-Riboschalters und Inhibition durch **Ribocil B**.

Synthese von Ribocil B

Obwohl eine detaillierte, schrittweise Synthese von **Ribocil B** in der Primärliteratur nicht öffentlich zugänglich ist, basieren die Synthesen von Ribocil-Analoga und ähnlichen Pyrimidinon-Derivaten typischerweise auf mehrstufigen organisch-chemischen Reaktionen. Diese beinhalten oft den Aufbau des zentralen Pyrimidinon-Ringsystems, gefolgt von Kupplungsreaktionen zur Einführung der Piperidin- und Thienyl-Substituenten. Die chirale Trennung des razemischen Endprodukts ist ein entscheidender Schritt, um das biologisch aktive S-Enantiomer, **Ribocil B**, zu isolieren.

Quantitative Aktivitätsdaten

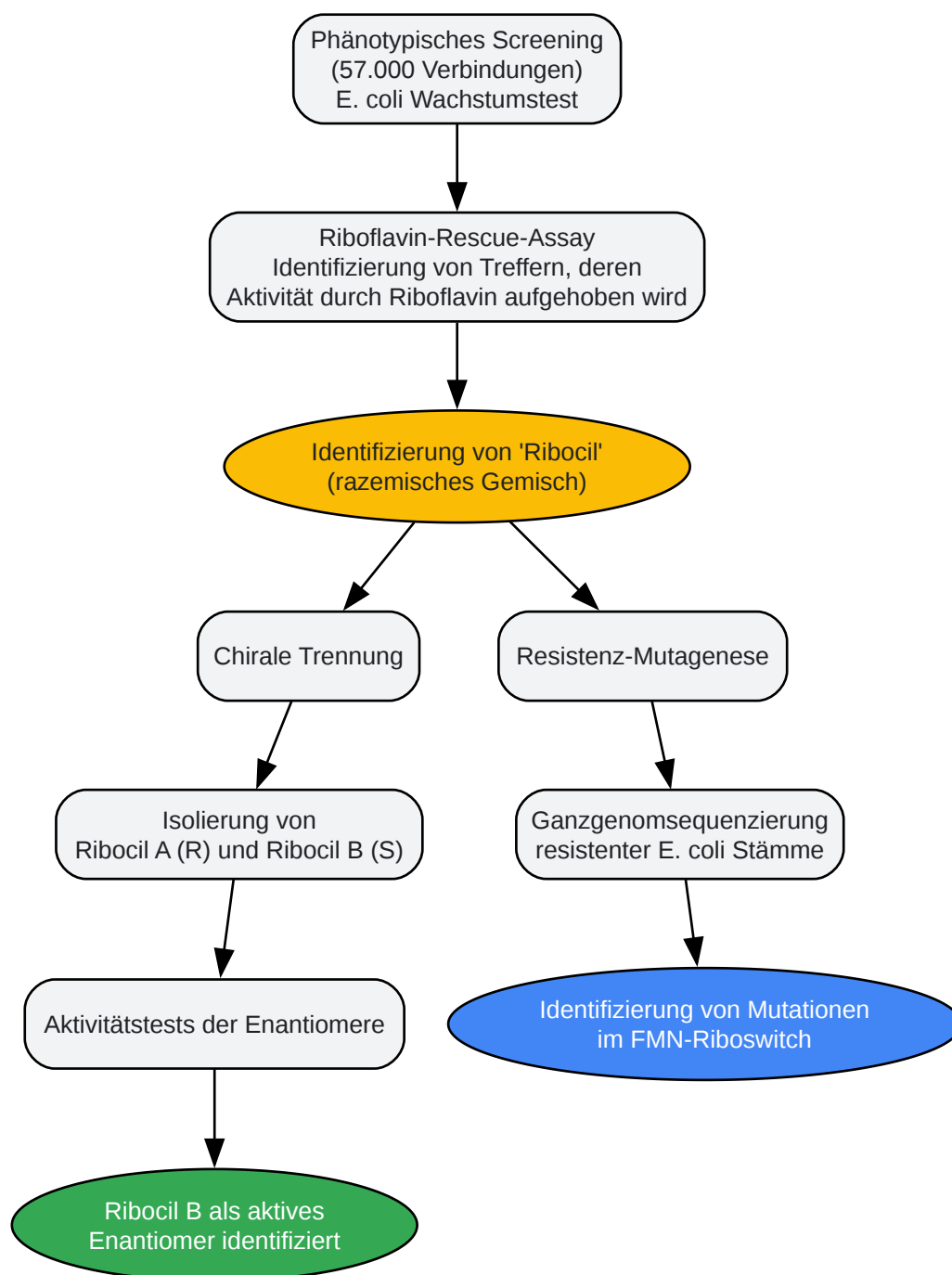
Die biologische Aktivität von Ribocil und seinen Enantiomeren wurde mit verschiedenen Methoden quantifiziert.

Verbindung	Parameter	Wert	Methode/System	Referenz
Ribocil (razemisch)	IC50	0.3 μ M	Reduktion der Riboflavin- Spiegel in E. coli	[1] [2]
Ribocil (razemisch)	EC50	0.3 μ M	Hemmung der Reportergen- Expression (E. coli)	[1] [3]
Ribocil (razemisch)	KD	13 nM	Bindung an E. coli FMN- Riboswitch- Aptamer-RNA	[1] [3]
Ribocil A (R- Enantiomer)	KD	> 10.000 nM	Bindung an FMN-Riboswitch- Aptamer-RNA	[4]
Ribocil B (S- Enantiomer)	KD	6.6 nM	Bindung an FMN-Riboswitch- Aptamer-RNA	[4]

Experimentelle Protokolle

Die Entdeckung und Charakterisierung von **Ribocil B** umfasste mehrere Schlüsselversuche.

Workflow der Entdeckung



[Click to download full resolution via product page](#)

Experimenteller Workflow zur Entdeckung und Zielidentifizierung von **Ribocil B**.

A. Phänotypisches Screening und Riboflavin-Rescue-Assay

- Bakterienstamm: E. coli wird in einem Minimalmedium kultiviert, das für das Wachstum essenziell ist, aber keine exogene Riboflavinquelle enthält.
- Compound-Plating: Die Verbindungen aus der chemischen Bibliothek werden in Mikrotiterplatten vorgelegt.
- Inokulation: Die Bakterienkultur wird zu den Platten gegeben. Parallel dazu wird ein identischer Satz Platten vorbereitet, dem zusätzlich eine definierte Konzentration an Riboflavin zugesetzt wird.
- Inkubation: Die Platten werden bei 37°C inkubiert, um das Bakterienwachstum zu ermöglichen.
- Auswertung: Das Bakterienwachstum wird durch Messung der optischen Dichte (z.B. bei 600 nm) quantifiziert. Verbindungen, die das Wachstum im Standardmedium hemmen, deren hemmende Wirkung aber im mit Riboflavin supplementierten Medium aufgehoben wird, werden als Treffer identifiziert.

B. Reporter-gen-Assay in ganzen Zellen

- Konstrukt: Ein Reporterkonstrukt wird erstellt, bei dem der FMN-Riboswitch und seine Promotorregion vor ein Reporter-gen (z.B. Green Fluorescent Protein, GFP, oder Luciferase) kloniert werden.^[5]
- Transformation: Das Reporterplasmid wird in E. coli transformiert.
- Behandlung: Die Bakterienkultur wird mit verschiedenen Konzentrationen von **Ribocil B** inkubiert.
- Messung: Die Expression des Reporter-gens wird quantifiziert (z.B. durch Fluoreszenz- oder Lumineszenzmessung). Eine dosisabhängige Abnahme des Reportersignals zeigt die Hemmung des Riboschalters an.^[5]

C. In-vitro-Bindungsassay (Fluoreszenz-Verdrängung)

- RNA-Synthese: Die Aptamer-Domäne des FMN-Riboschalters wird durch In-vitro-Transkription synthetisiert und aufgereinigt.

- Assay-Setup: Eine Lösung, die das gefaltete RNA-Aptamer und eine sub-sättigende Konzentration des natürlichen Liganden FMN enthält, wird vorbereitet. Die Bindung von FMN an die RNA führt zu einer Quenching (Abschwächung) der intrinsischen Fluoreszenz von FMN.
- Titration: Zunehmende Konzentrationen von **Ribocil B** werden zu der RNA-FMN-Mischung gegeben.
- Messung: Die Fluoreszenz wird nach jeder Zugabe gemessen. Wenn **Ribocil B** FMN aus der Bindungstasche verdrängt, wird die FMN-Fluoreszenz entquench, was zu einem Anstieg des Fluoreszenzsignals führt.
- Datenanalyse: Aus der Titrationskurve kann die Bindungsaffinität (KD) von **Ribocil B** berechnet werden.

D. Murines Sepsis-Modell

- Infektion: Mäuse werden intraperitoneal (i.p.) oder intravenös (i.v.) mit einer subletalen Dosis eines pathogenen E. coli-Stammes infiziert, um eine systemische Infektion (Sepsis) zu induzieren.[6][7]
- Behandlung: Zu definierten Zeitpunkten nach der Infektion werden die Mäuse mit **Ribocil B** (oder einem Vehikel als Kontrolle) behandelt, typischerweise durch subkutane oder intraperitoneale Injektion.
- Überwachung: Die Tiere werden auf klinische Anzeichen einer Erkrankung und Mortalität überwacht.
- Endpunktanalyse: Nach einer festgelegten Dauer (z.B. 24 Stunden) werden die Tiere getötet. Organe (z.B. Milz, Leber) und Blut werden entnommen, um die bakterielle Last durch Zählung der koloniebildenden Einheiten (KBE) auf Agarplatten zu bestimmen. Eine signifikante Reduktion der KBE in den mit **Ribocil B** behandelten Tieren im Vergleich zur Kontrollgruppe zeigt die In-vivo-Wirksamkeit an.

Schlussfolgerung

Ribocil B ist ein wegweisendes Beispiel für die erfolgreiche Identifizierung eines synthetischen, niedermolekularen Wirkstoffs, der selektiv eine funktionelle RNA-Struktur, den FMN-Riboswitch, hemmt.[3] Die detaillierte Charakterisierung seines Wirkmechanismus und seiner In-vivo-Wirksamkeit unterstreicht das Potenzial von Riboswitches als eine neue Klasse von Zielstrukturen für die Entwicklung dringend benötigter antibakterieller Wirkstoffe. Die hier vorgestellten Methoden und Daten bieten eine solide Grundlage für Forscher, die an der Entwicklung von RNA-gerichteten Therapeutika arbeiten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mouse model of sepsis and infection [bio-protocol.org]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Entdeckung und Synthese von Ribocil B: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560550#entdeckung-und-synthese-von-ribocil-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com